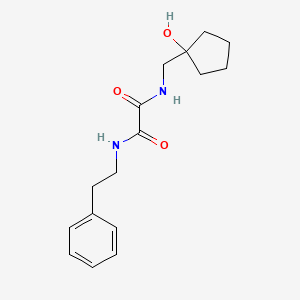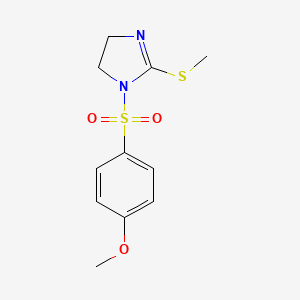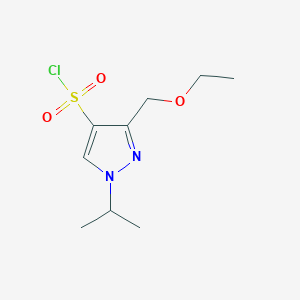
Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate, also known as EAHC, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various research studies, particularly in the area of drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Novel Synthesis Techniques : Research has been conducted on novel methods of synthesizing quinoline derivatives, including Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate. For instance, the synthesis of various quinoline derivatives through different chemical reactions, such as the Vilsmeier-Haack reaction, has been explored to understand their chemical behavior and properties (Ibrahim et al., 2013).
Chemical Reactivity and Characterization : Studies have also focused on the spectroscopic characterization and reactivity of quinoline derivatives. Detailed spectral analysis and density functional theory computations help in understanding the molecular structure and reactivity sites of these compounds (Ranjith et al., 2017).
Biological and Medicinal Applications
Antimicrobial Agents : Quinoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. The antimicrobial activity of these compounds has been tested against various bacterial and fungal strains, showing significant inhibition in some cases (Ahmed et al., 2006).
Antifungal Activity : Some studies focus on the potential use of quinoline derivatives in antifungal applications, particularly against fungus chitin synthase enzyme. This is significant for developing new treatments for fungal infections (Noureldin et al., 2018).
Antioxidant Properties : The antioxidant profile of quinoline derivatives and their analogues has been researched. This involves studying their capacity as chain-breaking antioxidants and their ability to catalyze the reduction of hydrogen peroxide, which is important for understanding their potential therapeutic applications (Kumar et al., 2007).
Eigenschaften
IUPAC Name |
ethyl 6-acetamido-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)11-7-15-12-5-4-9(16-8(2)17)6-10(12)13(11)18/h4-7H,3H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQWKPWQUOCYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2750241.png)



